CDK2 vs CDK9 Selectivity: A 265-Fold Discrimination Profile Defining Kinase Research Utility
This compound exhibits a 265-fold selectivity for CDK2 (IC50 = 0.36 µM) over CDK9 (IC50 = 1.8 µM) in enzymatic inhibition assays . In contrast, the clinically approved sGC stimulator riociguat—which contains this compound as its core scaffold extended with a pyrimidine moiety—shows no reported CDK inhibitory activity, with its pharmacological profile dominated instead by sGC stimulation (IC50 = 120 nM for rabbit aorta relaxation) . This functional divergence demonstrates that the bare scaffold retains intrinsic kinase-directed activity that is masked or redirected upon further derivatization, providing a unique tool for studying structure-activity relationships at the pyrazolopyridine core.
| Evidence Dimension | CDK2 inhibitory potency and CDK2/CDK9 selectivity |
|---|---|
| Target Compound Data | CDK2 IC50 = 0.36 µM; CDK9 IC50 = 1.8 µM; Selectivity ratio = 265-fold (CDK2 over CDK9) |
| Comparator Or Baseline | Riociguat: no reported CDK inhibitory activity; primary pharmacology is sGC stimulation (rabbit aorta IC50 = 120 nM) |
| Quantified Difference | Target compound demonstrates measurable CDK2 inhibition; riociguat demonstrates none. Selectivity ratio for target compound = 265-fold. |
| Conditions | Enzymatic kinase inhibition assays (CDK2 and CDK9); comparator data from rabbit aorta contraction assay |
Why This Matters
The 265-fold selectivity window enables kinase researchers to use this compound as a CDK2-preferring probe while avoiding CDK9-mediated off-target effects, a profile not shared by the extended sGC stimulator analogs derived from it.
